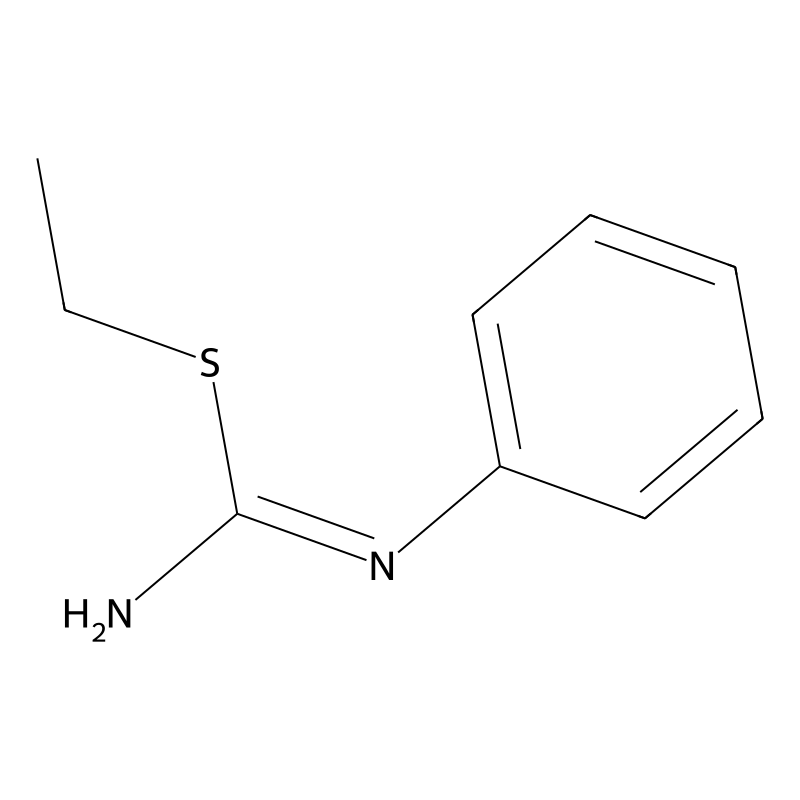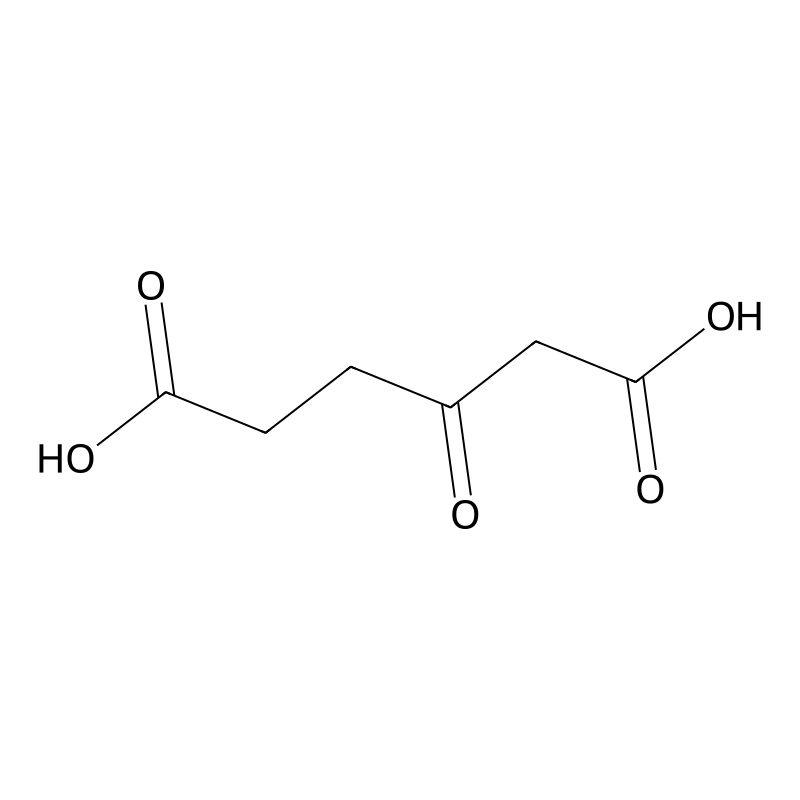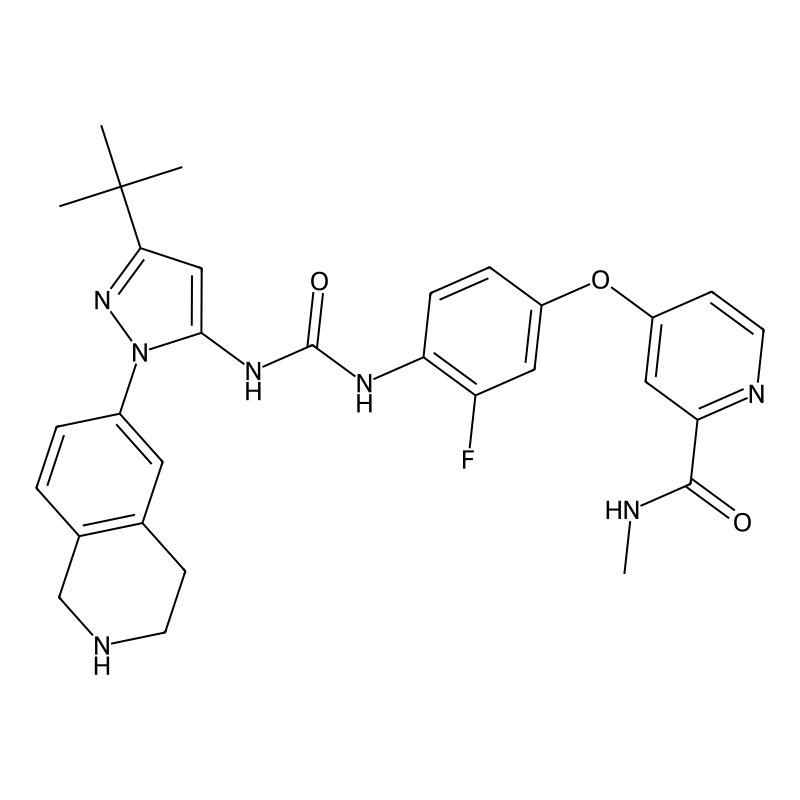S-Ethyl-N-phenyl-isothiourea

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
One study available through DrugBank lists a derivative of S-Ethyl-N-Phenyl-Isothiourea, S-Ethyl-N-[4-(Trifluoromethyl)phenyl]isothiourea hydrochloride, as a Nitric Oxide Synthase (NOS) inhibitor []. NOS is an enzyme responsible for the production of nitric oxide (NO), a signaling molecule in the body. Inhibitors of NOS are being explored for their potential use in various conditions, including cardiovascular diseases and neurodegenerative disorders [].
S-Ethyl-N-phenyl-isothiourea is an organic compound with the molecular formula C₉H₁₂N₂S. It belongs to the class of isothioureas, which are characterized by the presence of a thiourea functional group. This compound features an ethyl group attached to the sulfur atom and a phenyl group attached to the nitrogen atom. Its unique structure contributes to its diverse chemical properties and biological activities, making it a subject of interest in various fields of research.
- Nucleophilic Substitution: The nitrogen atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Formation of Thiourea Derivatives: It can react with different electrophiles to form thiourea derivatives, which may exhibit altered biological activities.
- Cycloaddition Reactions: Isothioureas, including S-ethyl-N-phenyl-isothiourea, have been utilized as catalysts in cycloaddition reactions, enhancing reaction selectivity and yield .
S-Ethyl-N-phenyl-isothiourea exhibits notable biological activities, particularly as an inhibitor of nitric oxide synthase (NOS). Research indicates that isothioureas can selectively inhibit different isoforms of NOS, which are critical in various physiological processes, including vasodilation and neurotransmission . Additionally, compounds with a similar thiourea skeleton have shown ethylene-like activity in plant systems, suggesting potential applications in agriculture .
The synthesis of S-ethyl-N-phenyl-isothiourea can be achieved through several methods:
- Direct Reaction: The compound can be synthesized by reacting phenyl isothiocyanate with ethylamine under controlled conditions.
- Using Thiourea Precursors: Starting from thiourea and reacting it with ethyl halides can also yield S-ethyl-N-phenyl-isothiourea.
- Catalytic Methods: Recent advancements have introduced catalytic methods that enhance yields and selectivity during synthesis .
S-Ethyl-N-phenyl-isothiourea has diverse applications across various fields:
- Pharmaceuticals: Its role as a nitric oxide synthase inhibitor makes it valuable in cardiovascular research and drug development.
- Agriculture: The ethylene-like activity suggests potential use as a plant growth regulator or in enhancing crop responses to stress .
- Chemical Research: It serves as a reagent in organic synthesis and catalysis, particularly in asymmetric synthesis .
Studies on the interactions of S-ethyl-N-phenyl-isothiourea with biological systems have highlighted its competitive inhibition of nitric oxide synthase. This interaction has implications for understanding vascular function and developing treatments for related disorders. Additionally, research into its effects on plant physiology indicates that it may modulate stress responses through ethylene signaling pathways .
S-Ethyl-N-phenyl-isothiourea shares structural similarities with other isothioureas but exhibits unique properties due to its specific substituents. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-Phenylthiourea | Phenyl group on nitrogen | Known for its role in biological assays |
| S-Methyl-N-phenyl-isothiourea | Methyl group instead of ethyl | Different solubility and reactivity |
| N,N-Diethylisothiourea | Two ethyl groups on nitrogen | Enhanced lipophilicity and potential for drug delivery |
| S-Ethyl-N-(4-trifluoromethyl)phenyl-isothiourea | Trifluoromethyl group on phenyl ring | Increased potency as a NOS inhibitor |
The distinct combination of an ethyl group and a phenyl moiety in S-Ethyl-N-phenyl-isothiourea contributes to its unique reactivity and biological profile compared to these similar compounds.








